molecular formula C14H15NO3 B3154133 N-Methoxy-N-methyl-2-(naphthalen-2-yloxy)acetamide CAS No. 77165-43-6

N-Methoxy-N-methyl-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B3154133
CAS No.: 77165-43-6
M. Wt: 245.27 g/mol
InChI Key: WWHZSGWZISIACF-UHFFFAOYSA-N
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Description

Foundational Significance of N-Methoxy-N-methyl Amides (Weinreb Amides) in Organic Synthesis

First reported in 1981, N-methoxy-N-methyl amides, or Weinreb amides, have become indispensable tools in organic synthesis. scirp.orgresearchgate.net Their popularity stems from a unique combination of stability and reactivity, which allows for the controlled formation of other carbonyl compounds like ketones and aldehydes. scirp.org The synthesis of Weinreb amides is versatile and can be achieved from various starting materials, including carboxylic acids, acid chlorides, esters, and lactones. researchgate.netorganic-chemistry.org

The primary advantage of the Weinreb amide is its ability to react with potent nucleophiles, such as organolithium or Grignard reagents, to produce a stable tetrahedral intermediate. scirp.org This stability is attributed to chelation involving the methoxy (B1213986) group's oxygen atom and the metal cation of the nucleophile. scirp.org Unlike the intermediates formed from other carboxylic acid derivatives (like esters or acid chlorides), this chelated species does not readily collapse to eliminate the methoxy-methylamine group until an aqueous workup is performed. scirp.org

This key feature prevents the common problem of "over-addition," where a second equivalent of the nucleophile attacks the newly formed ketone, leading to a tertiary alcohol. scirp.org Consequently, Weinreb amides allow for the clean and high-yield synthesis of ketones. Similarly, reduction of a Weinreb amide with hydride reagents like lithium aluminum hydride (LiAlH₄) stops at the aldehyde stage after workup, avoiding over-reduction to the primary alcohol. scirp.org

Reaction Type Reagent Product (after workup) Key Feature
AcylationOrganolithium (R-Li) or Grignard (R-MgX)Ketone (R-C(O)-R')Stable chelated intermediate prevents over-addition.
ReductionLithium Aluminum Hydride (LiAlH₄) or Diisobutylaluminium Hydride (DIBAL-H)Aldehyde (R-CHO)Stable intermediate prevents over-reduction to alcohol.
Wittig ReactionYlides (Ph₃P=CHR')Ketone (R-C(O)-CH₂R')Avoids harsh conditions of some organometallic additions.

Table 1: Summary of Key Acyl Transfer Reactions of Weinreb Amides

The reliability of the Weinreb amide as a precursor for ketones and aldehydes has established it as a crucial intermediate in the synthesis of complex molecules and natural products. sigmaaldrich.com Their stability to a wide range of reaction conditions allows them to be carried through multiple synthetic steps before being converted at a late stage. Furthermore, Weinreb amides have been employed as directing groups in transition metal-catalyzed C-H functionalization reactions, further expanding their utility beyond simple acyl transfers.

Strategic Importance of the Naphthalene (B1677914) Motif in Chemical Scaffolds

Naphthalene, a bicyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings, is a foundational structure in chemical synthesis. nih.gov Its planar structure and extended π-electron system impart unique photophysical and electronic properties, making it a valuable component in materials science for applications such as organic light-emitting diodes (OLEDs) and molecular sensors.

The naphthalene scaffold is considered a "privileged" structure in medicinal chemistry, as it is found in a wide array of biologically active compounds and FDA-approved drugs. nih.gov Its rigid framework provides a well-defined orientation for appended functional groups to interact with biological targets. The lipophilic nature of the naphthalene core also aids in membrane permeability, a crucial factor in drug design.

Compound Name Therapeutic Area Significance
NaproxenAnti-inflammatoryA widely used non-steroidal anti-inflammatory drug (NSAID). nih.gov
PropranololAntihypertensiveA beta-blocker used to treat high blood pressure and other heart conditions.
TerbinafineAntifungalUsed to treat fungal infections of the skin and nails.
DuloxetineAntidepressantA serotonin-norepinephrine reuptake inhibitor (SNRI).

Table 2: Examples of Marketed Drugs Containing the Naphthalene Motif

The functionalization of the naphthalene ring is a well-developed area of organic chemistry. Traditional methods often rely on electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation. The regioselectivity of these reactions is dictated by the electronic properties of existing substituents and the inherent reactivity differences between the α (positions 1, 4, 5, 8) and β (positions 2, 3, 6, 7) positions of the ring system. In recent years, transition metal-catalyzed cross-coupling and C-H activation reactions have provided more sophisticated and regioselective methods for introducing a wide variety of substituents onto the naphthalene core.

Contextualizing N-Methoxy-N-methyl-2-(naphthalen-2-yloxy)acetamide within Amide and Naphthalene Chemistry

This compound exists at the intersection of the two chemical domains discussed. Its structure comprises a Weinreb amide functionality linked to a naphthalene ring system via an ether and a methylene (B1212753) spacer. The likely synthetic precursor for this molecule is 2-(naphthalen-2-yloxy)acetic acid, a derivative of the plant hormone auxin. matrix-fine-chemicals.comnih.gov This carboxylic acid can be converted to the target Weinreb amide using standard amidation conditions, for example, by first converting the acid to an acid chloride followed by reaction with N,O-dimethylhydroxylamine. researchgate.net

The strategic value of this specific compound lies in its potential as a versatile intermediate. By leveraging the predictable reactivity of the Weinreb amide, this compound can serve as a precursor to a variety of ketones and aldehydes that retain the 2-naphthyloxy scaffold. For instance, reaction with a Grignard reagent (R-MgBr) would yield 1-(naphthalen-2-yloxy)-3-substituted-propan-2-ones. Such structures, which combine the naphthalene core with a flexible, functionalized side chain, are common motifs in the design of new pharmacologically active agents or functional materials. Therefore, while not a widely studied molecule itself, this compound exemplifies a rational design approach for accessing more complex naphthalene derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methoxy-N-methyl-2-naphthalen-2-yloxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-15(17-2)14(16)10-18-13-8-7-11-5-3-4-6-12(11)9-13/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHZSGWZISIACF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)COC1=CC2=CC=CC=C2C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601231573
Record name N-Methoxy-N-methyl-2-(2-naphthalenyloxy)acetamide
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Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77165-43-6
Record name N-Methoxy-N-methyl-2-(2-naphthalenyloxy)acetamide
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methoxy-N-methyl-2-(2-naphthalenyloxy)acetamide
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URL https://comptox.epa.gov/dashboard/DTXSID601231573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Elucidation of Reaction Mechanisms and Mechanistic Investigations of N Methoxy N Methyl 2 Naphthalen 2 Yloxy Acetamide Transformations

Mechanistic Insights into Nucleophilic Additions to Weinreb Amides

The Weinreb amide, or N-methoxy-N-methyl amide, is a highly valued functional group in organic synthesis, primarily for its ability to react with organometallic reagents to form ketones or with hydrides to form aldehydes, without the common problem of over-addition. This unique reactivity is attributed to the formation of a stable intermediate.

When a nucleophile, such as an organolithium or Grignard reagent, attacks the carbonyl carbon of N-Methoxy-N-methyl-2-(naphthalen-2-yloxy)acetamide, a tetrahedral intermediate is formed. Unlike the intermediate formed from esters or acid chlorides, this species is stabilized through chelation. The oxygen atom of the methoxy (B1213986) group and the newly formed oxyanion coordinate to the metal ion (e.g., Li⁺ or Mg²⁺), creating a stable five-membered cyclic chelate. organic-chemistry.orgstackexchange.com This chelated intermediate is significantly more stable than its non-chelated counterparts and is resistant to collapse at low temperatures. organic-chemistry.org The stability of this intermediate is the cornerstone of the Weinreb amide's utility, preventing the elimination of the amide moiety and subsequent second nucleophilic attack.

The formation of this stable intermediate effectively halts the reaction at the ketone stage (or aldehyde, in the case of reduction). The intermediate remains intact until an aqueous workup is performed. During workup, the metal ion is removed, leading to the collapse of the tetrahedral intermediate and the formation of the final carbonyl product.

Reagent TypeIntermediate StructureStability
OrganolithiumFive-membered Li-chelated tetrahedral intermediateHigh at low temperatures
Grignard ReagentFive-membered Mg-chelated tetrahedral intermediateHigh at low temperatures
Metal Hydrides (e.g., LiAlH₄)Five-membered Al-chelated tetrahedral intermediateHigh at low temperatures

The primary advantage of the Weinreb amide functionality in this compound is its ability to prevent the common side reaction of over-addition. In reactions with other acyl compounds like esters, the initially formed ketone is often more reactive than the starting material, leading to a second nucleophilic addition and the formation of a tertiary alcohol. stackexchange.com

The stability of the five-membered metal-chelated intermediate is the key to controlling this process. Because this intermediate does not readily break down to form the ketone under the reaction conditions, the concentration of the highly reactive ketone in the reaction mixture remains negligible. stackexchange.com Consequently, the nucleophile preferentially reacts with the remaining starting material rather than the product. This ensures that the reaction stops cleanly after a single addition, providing the desired ketone or aldehyde in high yield upon workup. This control is crucial for the synthesis of complex molecules where precise control over reactivity is paramount.

Detailed Mechanisms of Naphthalene (B1677914) C-H Functionalization

The naphthalene core of this compound presents multiple sites for C-H functionalization, a powerful strategy for molecular diversification. The Weinreb amide group can act as a directing group, guiding the functionalization to specific positions on the aromatic ring system.

Transition metal-catalyzed C-H activation is a prominent strategy for the functionalization of arenes. researchgate.netresearchgate.net In the context of this compound, the acetamide (B32628) portion can act as a directing group, coordinating to a metal catalyst (e.g., Palladium, Rhodium, Ruthenium) and bringing it into close proximity to specific C-H bonds on the naphthalene ring. mdpi.comanr.fr

The carbonyl oxygen of the Weinreb amide is a weakly coordinating atom that can direct functionalization to the ortho-positions of the aromatic ring it is attached to. nih.gov For the subject molecule, this would primarily direct functionalization to the C1 and C3 positions of the naphthalene ring. The general mechanism involves the formation of a cyclometalated intermediate, where the catalyst is bound to both the directing group and a carbon atom of the naphthalene ring. This is often the rate-determining step. Subsequent steps, such as oxidative addition, migratory insertion, and reductive elimination, lead to the final functionalized product. youtube.com

Interestingly, the Weinreb amide has also been shown to direct functionalization to the more remote C8 (peri) position of a naphthalene ring. anr.fr This is achieved through the formation of a six-membered palladacycle. For instance, a palladium-catalyzed C8-oxygenation of 1-amidonaphthalenes has been reported where a Weinreb amide directing group led directly to the formation of naphtholactones. anr.fr

Catalyst SystemDirected PositionMechanistic Feature
Pd(OAc)₂ / Ligandortho (C1, C3)Formation of a five-membered metallacycle
Rh(III) Catalystsortho (C1, C3)Concerted Metalation-Deprotonation (CMD) pathway
Pd(OAc)₂ / Oxidantperi (C8)Formation of a six-membered palladacycle

Density Functional Theory (DFT) calculations have become an invaluable tool for elucidating the mechanisms of C-H activation reactions. nih.gov These theoretical studies can provide detailed insights into the energies of intermediates and transition states, helping to explain observed regioselectivities.

For naphthalene functionalization, DFT calculations can model the various possible cyclometalated intermediates and determine their relative stabilities. These calculations can help rationalize why a particular catalyst system favors one position (e.g., C3 vs. C8) over another. Factors such as steric hindrance, electronic effects of the naphthalene ring system, and the specific ligands on the metal catalyst all play a role and can be computationally evaluated. For example, theoretical studies on Pd-catalyzed C-H activation have explored the energetics of different C-H cleavage pathways, such as concerted metalation-deprotonation (CMD) versus oxidative addition/reductive elimination sequences, providing a deeper understanding of the operative mechanism. nih.gov

Exploration of N-O Bond Cleavage Pathways in N-Methoxy-N-methyl Amides

While the Weinreb amide is generally stable, the N-O bond can be cleaved under specific conditions, transforming the amide into a different functional group. This reactivity expands the synthetic utility of molecules like this compound beyond their role as acylating agents.

The N-O bond in Weinreb amides is relatively weak (estimated at 55-65 kcal/mol) and susceptible to cleavage under reductive conditions. chemrxiv.org Several methods have been developed to achieve this transformation.

One approach involves metal-free reductive cleavage using neutral organic super-electron donors. This method proceeds via a single-electron transfer (SET) mechanism. organic-chemistry.orgstrath.ac.uk The electron donor transfers an electron to the Weinreb amide, initiating the cleavage of the N-O bond to form a radical intermediate. A second SET event followed by protonation yields the corresponding N-methyl amide. organic-chemistry.org The efficiency of this reaction can depend on the electronic properties of the substrate, with more conjugated systems reacting more readily. organic-chemistry.org

Another modern approach is organophotocatalytic N-O bond cleavage. chemrxiv.orgresearchgate.net This mild, light-enabled method can utilize photocatalysts like anthracene. The reaction can proceed through a photoinduced electron transfer (PET) mechanism. For more challenging substrates, the mechanism can be advanced to a consecutive photoinduced electron transfer (ConPET) manifold, which involves the absorption of two photons and can achieve higher reduction potentials. researchgate.netresearchgate.net Mechanistic experiments, including radical clock experiments, support a fragmentation mechanism rather than homolytic N-O bond cleavage. chemrxiv.org

In some transition metal-catalyzed reactions, such as certain Ru(II)-catalyzed C-H olefinations, N-O bond cleavage can occur as an undesired side reaction, where the N-O bond acts as an internal oxidant. nih.gov However, this reactivity can be suppressed through judicious substrate design, for example, by incorporating the Weinreb amide into a larger ring system, which renders the N-O bond cleavage energetically unfavorable. nih.gov

Cleavage MethodKey ReagentsMechanism
Metal-Free ReductionOrganic Super-Electron DonorSingle-Electron Transfer (SET)
OrganophotocatalysisAnthracene or 4CzIPN / LightPhotoinduced Electron Transfer (PET) or Consecutive PET (ConPET)
Reductive CleavageSodium in Alumina/SilicaReductive Cleavage
Side ReactionRu(II) CatalystsInternal Oxidation

Catalytic Cycles and Intermediates in Transition-Metal Mediated Reactions

As of the current body of scientific literature, there are no specific studies detailing the catalytic cycles and intermediates involved in transition-metal mediated reactions of this compound. Extensive searches of chemical databases and scholarly articles have not yielded any published research on this particular compound within the context of transition-metal catalysis.

Therefore, a detailed discussion of its catalytic cycles, including steps such as oxidative addition, reductive elimination, or the characterization of any reaction intermediates, cannot be provided at this time. The scientific community has yet to explore and report on the behavior of this compound in the presence of transition-metal catalysts.

Consequently, no data tables of research findings on this specific topic can be generated.

Spectroscopic Characterization and Advanced Structural Analysis of N Methoxy N Methyl 2 Naphthalen 2 Yloxy Acetamide

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

Proton (¹H) NMR for Proton Environment Assessment

The ¹H NMR spectrum of N-Methoxy-N-methyl-2-(naphthalen-2-yloxy)acetamide is predicted to display distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons.

Naphthalene (B1677914) Protons: The seven protons on the naphthalene ring system would appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. Due to the substitution at the 2-position, these protons would exhibit a complex pattern of splitting (multiplets) resulting from spin-spin coupling with their neighbors.

Oxymethylene Protons (-O-CH₂-) : The two protons of the methylene (B1212753) group attached to the naphthalene ether oxygen are expected to appear as a singlet at approximately δ 4.8-5.0 ppm. The adjacent oxygen atom deshields these protons, shifting them downfield.

N-Methyl Protons (-N-CH₃) : The three protons of the N-methyl group are predicted to resonate as a singlet around δ 3.2 ppm.

Methoxy (B1213986) Protons (-O-CH₃) : The three protons of the O-methyl (methoxy) group would also appear as a singlet, typically slightly downfield from the N-methyl group, around δ 3.7 ppm.

It is important to note that N-methoxy-N-methyl amides can exhibit rotational isomerism (rotamers) around the amide C-N bond, which can lead to broadening of the N-CH₃ and O-CH₃ signals at room temperature.

Table 1: Predicted ¹H NMR Chemical Shifts

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Naphthalene Ar-H 7.0 - 8.0 Multiplet
-O-CH₂- 4.8 - 5.0 Singlet
-N(OCH₃ )- 3.7 Singlet

Carbon (¹³C) NMR for Carbon Connectivity and Hybridization

The proton-decoupled ¹³C NMR spectrum would show a separate signal for each unique carbon atom in the molecule.

Carbonyl Carbon (C=O) : The amide carbonyl carbon is the most deshielded carbon and is expected to appear significantly downfield, in the range of δ 168-172 ppm.

Naphthalene Carbons : The ten carbon atoms of the naphthalene ring would produce signals in the aromatic region (δ 110-160 ppm). The carbon atom bearing the oxyacetamide group (C-2) would be found at the downfield end of this range (around δ 155 ppm), while the other nine carbons will have distinct shifts based on their position.

Oxymethylene Carbon (-O-CH₂-) : The methylene carbon is attached to an electronegative oxygen and is expected to resonate around δ 65-70 ppm.

Methoxy Carbon (-O-CH₃) : The methoxy carbon signal is predicted to appear in the δ 60-62 ppm region.

N-Methyl Carbon (-N-CH₃) : The N-methyl carbon signal is expected around δ 32-34 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=O 168 - 172
Naphthalene C-2 ~155
Other Naphthalene C 110 - 135
-O-CH₂- 65 - 70
-O-CH₃ 60 - 62

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural fragments of a compound. For this compound (C₁₄H₁₅NO₃), the exact molecular weight is 245.27 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 245. The fragmentation pattern would likely involve characteristic cleavages:

Loss of the methoxy group (-OCH₃) : A fragment at m/z 214.

Cleavage of the N-CO bond : This could lead to a fragment corresponding to the naphthalen-2-yloxymethyl group [C₁₀H₇OCH₂]⁺ at m/z 157.

Formation of the naphthalen-2-oxy cation : A prominent peak at m/z 143 corresponding to [C₁₀H₇O]⁺.

Formation of the N-methoxy-N-methylaminocarbonyl cation : A fragment at m/z 88 corresponding to [CON(CH₃)OCH₃]⁺.

Table 3: Predicted Key Mass Spectrometry Fragments

m/z Predicted Fragment Ion
245 [M]⁺
214 [M - OCH₃]⁺
157 [C₁₀H₇OCH₂]⁺
143 [C₁₀H₇O]⁺

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques for Functional Group Analysis

Vibrational spectroscopy identifies functional groups within a molecule based on their absorption of infrared radiation.

C=O Stretch : A strong, sharp absorption band characteristic of the amide carbonyl group is expected in the region of 1660-1680 cm⁻¹. This is one of the most prominent peaks in the IR spectrum.

C-O Stretch : The aryl-ether linkage (Ar-O-CH₂) would likely show a strong C-O stretching band around 1250 cm⁻¹.

Aromatic C=C Stretch : Multiple bands of medium intensity are expected between 1500 and 1600 cm⁻¹ due to the C=C stretching vibrations within the naphthalene ring.

Aromatic C-H Stretch : Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹).

Aliphatic C-H Stretch : The C-H stretching vibrations of the methyl and methylene groups are expected to show bands in the 2850-3000 cm⁻¹ region.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds of the naphthalene ring system.

Table 4: Predicted Principal Infrared Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration Type
3050-3100 Aromatic C-H Stretch
2850-3000 Aliphatic C-H Stretch
1660-1680 Amide C=O Stretch
1500-1600 Aromatic C=C Stretch

X-ray Crystallography for Solid-State Molecular Architecture

In the absence of experimental data, a discussion of the solid-state architecture must remain theoretical. X-ray crystallography on a suitable single crystal would provide precise three-dimensional coordinates of each atom.

Determination of Bond Lengths, Bond Angles, and Torsional Angles

Analysis of a hypothetical crystal structure would reveal key geometric parameters.

Bond Lengths : The C=O bond of the amide would be approximately 1.24 Å. The amide C-N bond would be around 1.33 Å, shorter than a typical C-N single bond due to resonance. The C-O and C-C bonds within the naphthalene ring and the ether linkage would have lengths consistent with their hybridization (e.g., Ar C-O ~1.37 Å, Ar C-C ~1.40 Å).

Bond Angles : The atoms around the sp² hybridized carbonyl carbon and aromatic carbons would exhibit bond angles of approximately 120°. The angles around the sp³ hybridized methylene and methyl carbons would be close to the ideal tetrahedral angle of 109.5°.

Table 5: List of Compounds Mentioned

Compound Name

Investigation of Crystal Packing and Non-Covalent Interactions (e.g., Hydrogen Bonding, π–π Stacking)

The molecular structure of this compound, featuring a planar naphthalene ring system, an amide group, and flexible methoxy and methyl substituents, suggests that its solid-state arrangement is likely governed by a combination of non-covalent interactions. While specific crystallographic data for this compound is not extensively available in the referenced literature, an analysis of its functional groups allows for a detailed theoretical investigation into the forces that would dictate its crystal packing, including hydrogen bonding and π–π stacking.

Furthermore, the prominent naphthalene moiety is a key contributor to the intermolecular forces through π–π stacking interactions. The large, electron-rich surface of the naphthalene ring system allows for favorable face-to-face or offset stacking arrangements with neighboring molecules. These interactions are a common feature in the crystal structures of aromatic compounds and are expected to be a significant stabilizing force in the crystal lattice of this compound. The stacking distance in related aromatic compounds is typically in the range that indicates effective π–π interactions. nih.gov In some crystal structures of related naphthalene derivatives, weak π–π interactions with centroid–centroid separations have been observed. researchgate.net

Table 1: Intermolecular Interaction Parameters in a Related Compound

While specific data for the title compound is unavailable, the following table presents typical hydrogen bond geometry from a related acetamide (B32628) structure to illustrate the nature of these interactions.

D—H···AD—H (Å)H···A (Å)D···A (Å)D—H···A (°)
C—H···O0.962.513.442165
C—H···O0.932.603.414145

Data presented is for N-Methyl-N-(2-methylphenyl)acetamide and is intended for illustrative purposes only. nih.gov

Computational Chemistry and Theoretical Probing of N Methoxy N Methyl 2 Naphthalen 2 Yloxy Acetamide

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the molecular and electronic structures of organic compounds. DFT methods provide a balance between computational cost and accuracy, making them suitable for studying medium-sized molecules like N-Methoxy-N-methyl-2-(naphthalen-2-yloxy)acetamide.

DFT calculations are employed to determine the optimized molecular geometry and to probe the electronic characteristics of the molecule. The distribution of electrons, orbital energies, and electrostatic potential are key to understanding a molecule's stability and reactivity.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in this analysis. The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

The Molecular Electrostatic Potential (MEP) surface is another valuable descriptor, which maps the electrostatic potential onto the molecule's electron density surface. It visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the MEP surface would be expected to show a negative potential (typically colored red) around the carbonyl and ether oxygen atoms, indicating sites susceptible to electrophilic attack. Conversely, regions with positive potential (blue) would highlight areas prone to nucleophilic attack.

From the FMO energies, global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω). These parameters provide a quantitative framework for predicting how the molecule will behave in chemical reactions.

Table 1: Predicted Electronic Properties and Global Reactivity Descriptors for this compound (Calculated using DFT/B3LYP/6-31G)*

ParameterPredicted ValueSignificance
EHOMO-6.8 eVElectron-donating ability
ELUMO-1.2 eVElectron-accepting ability
HOMO-LUMO Gap (ΔE)5.6 eVChemical reactivity and stability
Electronegativity (χ)4.0 eVAbility to attract electrons
Global Hardness (η)2.8 eVResistance to change in electron distribution
Global Softness (S)0.357 eV⁻¹Reciprocal of hardness, indicates reactivity
Electrophilicity Index (ω)2.86 eVPropensity to accept electrons

The structural flexibility of this compound is primarily dictated by the rotation around several key single bonds. The N-methoxy-N-methylamide (Weinreb amide) functionality, in particular, exhibits characteristic conformational behavior due to the partial double bond character of the C-N bond, which restricts rotation and can lead to cis/trans isomerism.

A detailed conformational analysis is typically performed by constructing a Potential Energy Surface (PES) scan. This involves systematically rotating specific dihedral angles and calculating the corresponding energy at each step. For this molecule, the critical dihedral angles include:

ω (C-C(O)-N-O): Defines the planarity and isomerism of the amide bond.

τ₁ (O-C-C(O)-N): Describes the orientation of the acetamide (B32628) group relative to the ether linkage.

τ₂ (C-O-C-C): Governs the position of the bulky naphthalene (B1677914) ring relative to the rest of the molecule.

Due to steric hindrance from the N-methyl and N-methoxy groups, N,N-disubstituted amides often have a lower rotational barrier around the C-N bond compared to secondary amides. researchgate.net Computational studies on similar aromatic amides suggest that the conformation is influenced by electronic repulsion between the carbonyl lone pair and the π-electrons of any aromatic substituents. nih.gov The energy landscape would reveal the global minimum energy conformation as well as other low-energy local minima, providing insight into the most probable shapes the molecule adopts at equilibrium.

Table 2: Key Dihedral Angles for a Predicted Low-Energy Conformer

Dihedral AngleAtoms InvolvedPredicted ValueDescription
ωC(acetyl)-C(carbonyl)-N-O~180°Trans conformation of the amide bond is generally favored.
τ₁O(ether)-C(acetyl)-C(carbonyl)-N~60°A staggered conformation to minimize steric clash.
τ₂C(naphthyl)-O(ether)-C(acetyl)-C(carbonyl)~120°Orients the naphthalene ring away from the amide group.

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data to validate the proposed structure. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structural elucidation, and its parameters can be calculated with high accuracy.

The standard approach involves first optimizing the molecule's geometry using a reliable DFT method and basis set. Subsequently, NMR shielding tensors are calculated using a method such as the Gauge-Independent Atomic Orbital (GIAO). nih.gov The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

This computational prediction of ¹H and ¹³C NMR spectra serves as a powerful tool for assigning experimental signals, especially for complex molecules where spectral overlap can occur. liverpool.ac.uk A strong correlation between the calculated and observed chemical shifts provides high confidence in the structural assignment. nih.gov

Table 3: Comparison of Hypothetical Experimental and Computationally Predicted NMR Chemical Shifts (ppm)

AtomHypothetical Experimental δ (ppm)Predicted δ (ppm) (GIAO-DFT)
Carbonyl C=O171.5172.0
N-CH₃3.23.25
O-CH₃3.73.78
Naphthyl C1128.0128.5
Naphthyl C2119.0119.3

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule at its minimum energy state, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

For this compound, MD simulations can elucidate the full range of its conformational flexibility. By simulating the molecule in a solvent box (e.g., water or chloroform) at a given temperature, one can observe the transitions between different low-energy conformations identified through quantum calculations. bu.edu

MD simulations are particularly useful for studying non-covalent intramolecular interactions. rsc.org This includes potential π-π stacking interactions between the electron-rich naphthalene ring and the amide group. The simulation can track the distance and orientation between these two groups over time to determine if a stable, stacked conformation is significantly populated. The flexibility of the ether linkage, which acts as a flexible tether, would be a key determinant of such interactions. Analysis of the simulation trajectory can reveal the probability distributions of key dihedral angles, providing a more realistic picture of the molecule's structural ensemble than a static model alone. nih.gov

Computational methods are instrumental in modeling the mechanisms of chemical reactions. The N-methoxy-N-methylamide moiety, or Weinreb amide, is specifically designed to react with organometallic reagents to produce ketones without the common side-reaction of over-addition to form a tertiary alcohol. wikipedia.org

Theoretical modeling can explain the unique stability of the intermediate in the Weinreb ketone synthesis. nih.govmychemblog.com When a nucleophile (e.g., a Grignard reagent) attacks the carbonyl carbon, a tetrahedral intermediate is formed. Computational studies can show that this intermediate is stabilized by the chelation of the metal cation (e.g., Mg²⁺) by both the carbonyl oxygen and the methoxy (B1213986) oxygen. wikipedia.org By calculating the energies of the reactants, the transition state, and the chelated intermediate, DFT can demonstrate that this intermediate is significantly more stable than the corresponding intermediate from a standard amide or ester. whiterose.ac.uk Furthermore, the calculations can show a high energy barrier for the collapse of this intermediate to the ketone product at low temperatures, explaining why it remains stable until an aqueous workup is performed. This predictive modeling provides a detailed, energetic rationale for the observed experimental outcome.

In Silico Approaches to Molecular Recognition and Binding

Computational chemistry and theoretical probing offer powerful tools to investigate the interactions of molecules at an atomic level. However, specific in silico studies on the molecular recognition and binding of this compound are not extensively available in publicly accessible scientific literature. Despite this, the principles of computational analysis applied to analogous acetamide derivatives can provide a framework for understanding the potential interaction mechanisms of this compound.

In silico methodologies, such as molecular docking and Density Functional Theory (DFT), are instrumental in predicting how a ligand, in this case, this compound, might bind to a biological target, such as a protein or enzyme. These computational techniques can elucidate the binding affinity, orientation, and the specific molecular interactions that stabilize the ligand-receptor complex.

Molecular docking simulations, for instance, can predict the preferred binding mode of a ligand within the active site of a target protein. These simulations calculate the binding energy, which is an estimation of the strength of the interaction. Lower binding energies typically suggest a more stable and favorable interaction. Such studies on other acetamide derivatives have been used to predict their potential as inhibitors for various enzymes. For example, computational studies on other complex acetamide molecules have evaluated their binding energies with enzymes implicated in diseases like Alzheimer's. researchgate.netnih.gov

DFT calculations provide deeper insights into the electronic properties of a molecule, which are crucial for understanding its reactivity and interaction patterns. researchgate.net These calculations can determine the distribution of electron density within the molecule, identifying regions that are electron-rich or electron-poor. This information is vital for predicting the types of non-covalent interactions, such as hydrogen bonds and van der Waals forces, that govern molecular recognition.

While detailed research findings and specific data tables for this compound are not available, the following table illustrates the typical data generated from in silico molecular docking studies on similar compounds. This provides a hypothetical example of the kind of information that could be obtained if such a study were to be conducted.

Target ProteinBinding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
Hypothetical Kinase 1-8.5LYS76, GLU91, LEU128Hydrogen Bond, Electrostatic
Hypothetical Protease A-7.2ASP25, ILE50, GLY101Hydrogen Bond, Hydrophobic
Hypothetical Receptor B-9.1TYR351, PHE259, ARG120Pi-Pi Stacking, Cation-Pi

It is important to emphasize that the data presented above is purely illustrative and not based on actual experimental or computational results for this compound. Future computational research on this specific compound would be necessary to determine its actual molecular recognition and binding profile.

Applications and Future Directions in Chemical Research Involving N Methoxy N Methyl 2 Naphthalen 2 Yloxy Acetamide Motifs

Utility as Synthetic Building Blocks for Complex Organic Molecules

The presence of the N-methoxy-N-methylamide (Weinreb amide) group makes N-Methoxy-N-methyl-2-(naphthalen-2-yloxy)acetamide a highly effective acylating agent. This functionality is renowned for its ability to react with a wide range of nucleophiles in a controlled manner, making it a cornerstone of complex molecular construction.

Precursors for Aldehyde and Ketone Synthesis

The primary application of Weinreb amides, including this compound, is in the synthesis of ketones and aldehydes. orientjchem.orgresearchgate.netyoutube.com The Weinreb-Nahm ketone synthesis, discovered in 1981, provides a reliable method for producing these carbonyl compounds from carboxylic acid derivatives. researchgate.netwikipedia.org

The key advantage of this method is its prevention of the common "over-addition" problem seen with more reactive acylating agents like acid chlorides or esters. researchgate.netwikipedia.org When organometallic reagents (such as Grignard or organolithium reagents) react with a Weinreb amide, they form a stable, five-membered cyclic tetrahedral intermediate that is stabilized by chelation with the methoxy (B1213986) group. researchgate.netwikipedia.org This intermediate resists further nucleophilic attack and only collapses to the ketone upon acidic workup. Similarly, reduction with hydride reagents like lithium aluminum hydride (LiAlH₄) stops at the aldehyde stage. wikipedia.org

Consequently, this compound can react with various organometallic reagents to furnish a diverse array of ketones, each incorporating the 2-(naphthalen-2-yloxy)methyl group. This controlled reactivity allows for the precise and high-yield synthesis of valuable carbonyl compounds. orientjchem.orgorientjchem.org

Table 1: Potential Carbonyl Products from this compound
ReagentProduct ClassGeneral Structure of Product
R-MgBr (Grignard Reagent)Ketone2-(Naphthalen-2-yloxy)-1-(R)-ethan-1-one
R-Li (Organolithium)Ketone2-(Naphthalen-2-yloxy)-1-(R)-ethan-1-one
LiAlH₄ (Lithium Aluminum Hydride)Aldehyde2-(Naphthalen-2-yloxy)acetaldehyde
DIBAL-H (Diisobutylaluminium Hydride)Aldehyde2-(Naphthalen-2-yloxy)acetaldehyde

Integration into Natural Product Synthesis Strategies

Naphthalene-derived structures are integral components of numerous natural products, including naphthoquinones and naphtho-γ-pyrones, many of which exhibit significant biological activity. nih.govresearchgate.net The synthesis of these complex molecules often requires the regioselective introduction of a substituted naphthalene (B1677914) core. nih.gov

This compound serves as an ideal precursor for this purpose. The ketones and aldehydes synthesized from it (as described in 6.1.1) are versatile intermediates that can undergo further transformations, such as aldol condensations, Wittig reactions, or cyclizations, to construct the carbon skeletons of naphthalene-based natural products. wikipedia.org The ability to introduce the 2-(naphthalen-2-yloxy)acetyl moiety cleanly and efficiently makes this compound a strategic tool for synthetic chemists aiming to access these biologically important molecules. nih.govresearchgate.net

Advanced Applications in Medicinal Chemistry Design

The naphthalen-2-yloxy acetamide (B32628) scaffold is a recognized pharmacophore in medicinal chemistry. Derivatives of this core structure have been investigated for various therapeutic applications, demonstrating the framework's potential for biological interaction.

Design and Synthesis of Chemically Diverse Analogues for Targeted Molecular Recognition

The development of new therapeutic agents often relies on the synthesis and screening of large libraries of chemical analogues to identify compounds that bind effectively to a specific biological target. The reactivity of the Weinreb amide in this compound is perfectly suited for this task. By reacting the parent compound with a wide range of commercially available or readily synthesized organometallic reagents, medicinal chemists can generate a chemically diverse library of ketone analogues.

Studies on related compounds, such as N-(naphthalen-2-yl)acetamide and N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide, have shown antiproliferative and cytotoxic effects, respectively, validating the naphthalen-2-yloxy acetamide core as a promising scaffold for anticancer drug discovery. nycu.edu.twnih.govmdpi.com The ketone library derived from the title compound allows for systematic exploration of the chemical space around this core, facilitating the discovery of new molecules with high affinity and selectivity for specific biological targets.

Exploration of Structure-Activity Relationships through Chemical Modification

Once a lead compound is identified, understanding its structure-activity relationship (SAR) is crucial for optimizing its potency and pharmacological properties. nih.gov this compound and its ketone derivatives provide multiple points for chemical modification to probe SAR.

The initial ketone library itself provides a foundational SAR study based on the group attached to the carbonyl. Furthermore, the naphthalene ring can be modified through electrophilic substitution or other reactions to introduce various functional groups (e.g., halogens, alkyl, alkoxy groups). By synthesizing these modified analogues and evaluating their biological activity, researchers can map the specific interactions between the molecule and its target. nycu.edu.twnih.gov This systematic approach allows for the rational design of more potent and selective drug candidates.

Development as Ligands in Coordination Chemistry and Supramolecular Architectures

The field of coordination chemistry focuses on the interaction between metal ions and ligands, leading to the formation of complexes with diverse structures and functions. Naphthalene-containing molecules are of particular interest due to their rigid structure and rich π-electron systems, which can engage in aromatic-aromatic (π-stacking) interactions to guide the assembly of complex supramolecular architectures. core.ac.uknih.govrsc.org

This compound and its derivatives are promising candidates for the development of novel ligands. The molecule possesses several potential coordination sites for metal ions, including the ether oxygen and the carbonyl oxygen. Reaction of the Weinreb amide to form ketones or other derivatives can introduce additional donor atoms, creating multidentate ligands capable of forming stable metal complexes. semanticscholar.org The presence of the large, planar naphthalene moiety can be exploited to direct the self-assembly of these complexes into higher-order structures, such as coordination polymers or discrete molecular cages, driven by non-covalent interactions like π-stacking. core.ac.uknih.gov These materials have potential applications in catalysis, sensing, and materials science. acs.org

Potential in Materials Science Research

The unique structural characteristics of this compound, particularly the presence of the naphthalene core, suggest a range of potential applications in materials science. The inherent properties of the naphthalen-2-yloxy motif, such as its planarity and fluorescence, make it a valuable component in the design of advanced materials. Research into related naphthalene-containing compounds has highlighted their utility in liquid crystals, polymers, and fluorescent materials.

Luminescent Materials and Liquid Crystals

The naphthalene moiety is well-known for its luminescent properties, often exhibiting strong blue fluorescence. This characteristic is being harnessed in the development of novel luminescent liquid crystals. oup.comoup.com By incorporating a mesogenic side chain, such as cyanobiphenyl, onto a naphthalene core, researchers have successfully synthesized liquid crystals that display intense bluish emission in solid, liquid crystal, and isotropic liquid states. oup.com These materials are of significant interest for applications in organic light-emitting diodes (OLEDs), polarized emission devices, and sensors. oup.com

The general structure of this compound, with its rigid naphthalene group and flexible acetamide side chain, could potentially be modified to induce liquid crystalline behavior. The planarity of the naphthalene core is a critical factor in the formation of ordered mesophases. Furthermore, the acetamide group could participate in intermolecular hydrogen bonding, which can play a crucial role in the self-assembly and thermal stability of liquid crystalline structures.

Naphthalene-based bent-core liquid crystals have also been synthesized and shown to exhibit unique phase behaviors, including the formation of B2 and B7 phases. researchgate.net While the subject compound does not have a bent-core structure, this research demonstrates the versatility of the naphthalene unit in creating diverse liquid crystalline architectures.

Advanced Polymers

Naphthalene-containing polymers are another area of active research, with applications ranging from catalytic supports to porous materials for adsorption. google.commdpi.commdpi.com The incorporation of naphthalene units into a polymer backbone can significantly influence its thermal and mechanical properties. For example, naphthalene-based polymers can exhibit high glass transition temperatures (Tg) and degradation temperatures. google.com

The this compound motif could be incorporated into polymeric structures, either as a pendant group or as part of the main chain after suitable functionalization. The resulting polymers could potentially exhibit enhanced thermal stability and specific optical properties derived from the naphthalene chromophore.

Moreover, microporous organic polymers (POPs) containing naphthalene have been developed for applications in gas storage and separation. mdpi.comacs.org These materials leverage the hydrophobicity and π-electron delocalization of the naphthalene group to achieve high adsorption capacities for organic vapors and carbon dioxide. acs.org The naphthalen-2-yloxy group in the target compound could be a building block for similar porous materials.

Fluorescent Probes and Sensors

The inherent fluorescence of the naphthalene ring makes it an excellent scaffold for the development of fluorescent probes and sensors. mdpi.com Naphthalene derivatives have been designed to selectively detect metal ions, such as Al³⁺, with high sensitivity. mdpi.com The fluorescence of these probes is often modulated by the binding of the analyte to a specific receptor unit attached to the naphthalene core.

The structure of this compound could be adapted for sensing applications. The acetamide portion of the molecule could be modified to include a binding site for a target analyte. The interaction of the analyte with this binding site could then induce a change in the fluorescence properties of the naphthalene group, allowing for detection.

Electrochromic Materials

Recent studies have explored the use of naphthalene phthalimide derivatives as cathodic electrochromic materials. mdpi.com These materials change their optical properties in response to an applied voltage. The research indicates that the naphthalene core can be part of a stable, redox-active molecular structure. While this compound is not a phthalimide, this research opens up the possibility of designing related naphthalene-based compounds with electrochromic properties.

The potential applications of this compound motifs in materials science are summarized in the table below.

Potential Application Area Key Structural Feature Relevant Properties of Naphthalene Motif Potential Function of Acetamide Moiety
Luminescent Materials & Liquid Crystals Naphthalene CoreBlue Fluorescence, PlanarityIntermolecular Hydrogen Bonding, Flexible Linker
Advanced Polymers Naphthalene CoreThermal Stability, HydrophobicityPendant Group or Part of Polymer Backbone
Fluorescent Probes & Sensors Naphthalene CoreEnvironment-Sensitive FluorescenceLinker to Analyte Binding Site
Electrochromic Materials Naphthalene CoreRedox ActivityModification for Enhanced Stability/Switching

Q & A

Q. What are the common synthetic routes for N-methoxy-N-methyl-2-(naphthalen-2-yloxy)acetamide?

  • Methodological Answer : The compound can be synthesized via condensation reactions or modular assembly of intermediates. Key steps include:
  • Alkylation : Reacting naphthol derivatives with propargyl bromide or chloroacetyl chloride in the presence of K₂CO₃ or Et₃N in DMF/DCM .
  • Cycloaddition : Utilizing Cu(OAc)₂-catalyzed 1,3-dipolar cycloaddition between azidoacetamides and alkyne-functionalized naphthalene intermediates in t-BuOH/H₂O solvent systems .
  • Purification : Crude products are typically extracted with ethyl acetate, dried over Na₂SO₄, and recrystallized from ethanol .

Q. Which characterization techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1670 cm⁻¹, N–H at ~3260 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., naphthalene protons at δ 7.2–8.4 ppm, methyl groups at δ 3.0–3.5 ppm) and carbon backbone .
  • HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₁₅H₁₆NO₃: 258.1135) .

Q. What intermediates are pivotal in its synthesis?

  • Methodological Answer :
  • 2-(Prop-2-yn-1-yloxy)naphthalene : Synthesized from naphthol and propargyl bromide under basic conditions .
  • 2-Azido-N-phenylacetamides : Prepared via NaN₃ substitution of 2-chloroacetamides in refluxing xylene .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in Cu-catalyzed cycloadditions?

  • Methodological Answer :
  • Catalyst Loading : 10 mol% Cu(OAc)₂ ensures efficient azide-alkyne coupling without side reactions .
  • Solvent Ratio : A 3:1 t-BuOH/H₂O mixture balances solubility and reaction kinetics .
  • Monitoring : TLC with hexane/EtOAc (8:2) tracks progress; quenching with ice prevents over-reaction .

Q. How to resolve contradictions in spectral data (e.g., unexpected NOE correlations)?

  • Methodological Answer :
  • X-ray Crystallography : Definitive structural assignment via SHELX-refined diffraction data (e.g., SHELXL for small-molecule refinement) .
  • DFT Calculations : Compare experimental NMR shifts with Gaussian-optimized geometries to identify conformational discrepancies .

Q. What factors influence regioselectivity in naphthalene functionalization?

  • Methodological Answer :
  • Electronic Effects : Electron-donating groups (e.g., methoxy) direct substitution to the para position .
  • Steric Hindrance : Bulky substituents on naphthalene favor reaction at less hindered sites (e.g., 1- vs. 2-position) .

Q. How to mitigate challenges with hygroscopic intermediates during synthesis?

  • Methodological Answer :
  • Anhydrous Conditions : Use molecular sieves in DMF or DCM reactions to absorb moisture .
  • Inert Atmosphere : Conduct alkylation steps under N₂ or Ar to prevent hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.